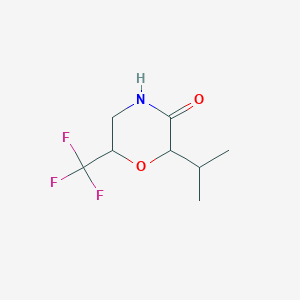

2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one

Description

Propriétés

Formule moléculaire |

C8H12F3NO2 |

|---|---|

Poids moléculaire |

211.18 g/mol |

Nom IUPAC |

2-propan-2-yl-6-(trifluoromethyl)morpholin-3-one |

InChI |

InChI=1S/C8H12F3NO2/c1-4(2)6-7(13)12-3-5(14-6)8(9,10)11/h4-6H,3H2,1-2H3,(H,12,13) |

Clé InChI |

FFWIVPFOSXLRSQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1C(=O)NCC(O1)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Aziridine Route

- Starting from optically pure (S)-3,3,3-trifluoropropene oxide, ring-opening with amines such as benzylamine yields fluorinated amines with high enantiomeric excess (up to 99.5% after recrystallization).

- Subsequent intramolecular Mitsunobu reactions or ring closure using reagents like triphenylphosphine/carbon tetrachloride (PPh3/CCl4) enable formation of trifluoromethylated aziridines.

- These aziridines serve as intermediates for morpholine ring formation via regioselective ring-opening and functional group transformations, leading to morpholinone derivatives.

Direct Cyclization

- Alternative methods involve cyclization of β-chloro-trifluoromethyl amines using strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS), yielding fluorinated aziridines that can be further elaborated into morpholinones.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 6-position is introduced using various fluorination techniques:

- Use of trifluoroacetate derivatives or trifluoromethylated acyl chlorides in coupling reactions.

- Palladium-catalyzed cross-coupling reactions with trifluoroethanol or trifluoroalkyl sources have been reported to efficiently install trifluoromethyl groups on aromatic and heteroaromatic systems.

- These Pd-catalyzed methods employ ligands such as BuBrettPhos and bases like cesium carbonate (Cs2CO3), with solvents including 1,4-dioxane or toluene, at elevated temperatures (e.g., 80–110 °C) to achieve high yields (up to 61% in some cases).

Installation of the Isopropyl Substituent at the 2-Position

The isopropyl group (propan-2-yl) is introduced typically via alkylation or reductive amination steps:

- Alkylation of the morpholinone nitrogen or carbon centers with isopropyl halides or related electrophiles under basic conditions.

- Reductive amination using isopropyl-containing aldehydes or ketones with amine intermediates, employing reducing agents such as sodium borohydride (NaBH4) or borane-dimethyl sulfide complex (BH3·Me2S) in solvents like tetrahydrofuran (THF).

Representative Preparation Method (Literature-Based)

A typical synthetic sequence may be summarized as follows:

Analytical and Characterization Data

- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the structure, with characteristic signals for morpholinone ring protons, isopropyl methyl groups, and trifluoromethyl carbon shifts.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the calculated mass.

- Chromatography: Preparative HPLC is used to purify the final compound, ensuring removal of impurities and by-products.

- Yields: Reported yields vary depending on the step and conditions, typically ranging from 19% to over 90% in intermediate steps, with overall yields optimized by reaction condition tuning.

Summary Table of Key Reaction Conditions and Yields

Analyse Des Réactions Chimiques

Types of Reactions

2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents for substitution reactions include halides, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines. Substitution reactions can yield a wide variety of derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mécanisme D'action

The mechanism of action of 2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues of Morpholin-3-one Derivatives

Key structural analogues include compounds with variations in substituent groups at positions 2 and 6 of the morpholinone ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. The target compound (logP ~2.5) is more lipophilic than 6-hydroxymethyl derivatives (logP ~0.8) but less than benzyl-substituted analogues (logP ~3.1) .

- Solubility : Aqueous solubility decreases with bulky substituents. The target compound has moderate solubility (~50 µM in PBS), whereas 6-hydroxymethyl derivatives exhibit higher solubility (>200 µM) .

- Bioactivity: The target compound and 2-methyl-6-CF₃ analogue show promise as kinase inhibitors (IC₅₀ ~10–100 nM in EGFR assays) . Spirocyclic morpholinones (e.g., EP 4,374,877 derivatives) demonstrate nanomolar potency against cancer cell lines, attributed to their rigidified structures .

Stability and Metabolic Resistance

- The trifluoromethyl group in the target compound reduces oxidative metabolism, extending half-life (t₁/₂ ~6 hours in human microsomes) compared to non-fluorinated morpholinones (t₁/₂ ~1 hour) .

- Hydroxymethyl and benzyl derivatives are prone to glucuronidation, limiting their utility in vivo .

Activité Biologique

2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. Morpholine derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Name : 2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one

- Molecular Formula : C₈H₈F₃N₁O

- Molecular Weight : 195.15 g/mol

Biological Activity Overview

Research indicates that morpholine derivatives exhibit a range of biological activities. The specific compound under review has shown promising results in several studies:

Antimicrobial Activity

Morpholine derivatives have been extensively studied for their antibacterial properties. In general, these compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain morpholine-based compounds demonstrated IC₅₀ values ranging from 1.4 μM to 200 nM against pathogens like Staphylococcus aureus and Escherichia coli . The presence of trifluoromethyl groups in the structure may enhance lipophilicity and membrane permeability, contributing to improved antibacterial activity.

The mechanisms through which morpholine derivatives exert their biological effects are multifaceted:

- Enzyme Inhibition : Many morpholine compounds act as inhibitors of key enzymes involved in viral replication or bacterial metabolism.

- Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, disrupting cellular integrity and function.

- Targeting Specific Pathways : Some studies suggest that morpholine derivatives may modulate signaling pathways associated with inflammation or apoptosis, further enhancing their therapeutic potential.

Study 1: Antiviral Efficacy

A study focused on the synthesis and evaluation of peptidomimetic inhibitors against SARS-CoV-2 showed that structurally similar compounds exhibited significant antiviral activity with low cytotoxicity . This suggests that modifications to the morpholine scaffold could yield potent antiviral agents.

Study 2: Antibacterial Activity

In another investigation, a series of morpholine derivatives were tested for their antibacterial efficacy using the agar disc-diffusion method against S. aureus and E. coli. The results indicated that several derivatives displayed strong inhibition zones, confirming their potential as antimicrobial agents .

Data Tables

Q & A

Q. What established synthetic routes are available for preparing 2-(Propan-2-yl)-6-(trifluoromethyl)morpholin-3-one, and what key reaction conditions are critical?

- Methodological Answer : A multi-step approach is typically employed:

- Step 1 : Introduction of the trifluoromethyl group via fluorination agents (e.g., potassium fluoride in DMSO) or electrophilic trifluoromethylation .

- Step 2 : Cyclization to form the morpholin-3-one core, often using reagents like triisopropylsilyl acetylene for protection, followed by deprotection with tetrabutylammonium fluoride .

- Key Conditions : Anhydrous solvents (e.g., tetrahydrofuran) and controlled temperatures (room temperature to 60°C) are critical to avoid side reactions. Monitoring via TLC or HPLC is recommended for intermediate purification .

Q. How is the structural elucidation of this compound performed using crystallographic techniques?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow high-quality crystals via slow evaporation in solvents like dichloromethane/hexane. Use SHELXL for refinement, ensuring accurate bond-length and angle measurements .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize steric effects from the isopropyl and trifluoromethyl groups .

- Validation : Cross-check with NMR (¹H/¹³C) and IR data to confirm functional groups and stereochemistry .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis. For long-term storage, lyophilization is advised if the compound is soluble in volatile solvents (e.g., acetonitrile) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- Case Study : If NMR suggests a planar trifluoromethyl group but SCXRD shows slight distortion, use density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to model electronic effects. Compare theoretical vs. experimental bond angles .

- Dynamic NMR : Probe conformational flexibility at varying temperatures to explain crystallographic rigidity versus solution-state dynamics .

Q. What computational strategies predict the reactivity of the trifluoromethyl group in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Fukui Function Analysis : Calculate electrophilic/nucleophilic sites using software like Multiwfn. The trifluoromethyl group’s electron-withdrawing nature often directs reactivity to the morpholinone oxygen or adjacent carbons .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess steric hindrance from the isopropyl group during substitution reactions .

Q. What strategies optimize synthetic yield in multi-step routes, particularly addressing steric effects from the isopropyl group?

- Methodological Answer :

- Protection/Deprotection : Use bulky silyl protecting groups (e.g., TIPS) to shield reactive sites during trifluoromethylation .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates. For cyclization, switch to low-polarity solvents (toluene) to favor ring closure .

- Catalysis : Employ Pd-catalyzed cross-coupling for introducing the isopropyl group post-cyclization to avoid steric clashes .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.